molecular formula C9H18N2O4 B11820712 (R)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate CAS No. 90703-09-6

(R)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate

Cat. No.: B11820712
CAS No.: 90703-09-6
M. Wt: 218.25 g/mol
InChI Key: XUPIRCKOYWMVKF-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tert-butyl group, a hydroxy group, a methylamino group, and a carbamate group. These functional groups contribute to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl carbamate, methylamine, and a suitable aldehyde or ketone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a Mannich reaction, where the aldehyde or ketone reacts with methylamine and a carbonyl compound.

    Hydroxy Group Introduction: The intermediate is then subjected to a hydroxylation reaction to introduce the hydroxy group at the desired position.

    Final Product Formation: The final step involves the protection of the hydroxy group and the formation of the carbamate group to yield ®-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted amines or carbamates.

Scientific Research Applications

®-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the hydroxy and amino groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

CAS No.

90703-09-6

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)7(13)10-4/h6,12H,5H2,1-4H3,(H,10,13)(H,11,14)/t6-/m1/s1

InChI Key

XUPIRCKOYWMVKF-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)NC

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.